2-Ethyl-5-methylbenzofuran

Description

BenchChem offers high-quality 2-Ethyl-5-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

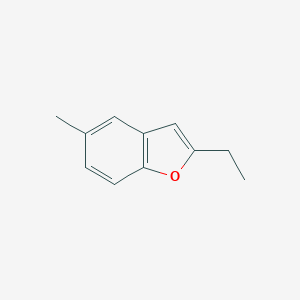

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHVHQOJJFDUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497276 | |

| Record name | 2-Ethyl-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-95-8 | |

| Record name | 2-Ethyl-5-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17133-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran, 2-ethyl-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of 2-Ethyl-5-methylbenzofuran

[1][2][3]

CAS Registry Number: 17133-95-8

Chemical Formula:

PART 1: EXECUTIVE SUMMARY

2-Ethyl-5-methylbenzofuran is a lipophilic bicyclic heterocycle serving as a critical pharmacophore in medicinal chemistry. It represents a specific alkylated derivative of the benzofuran scaffold, characterized by an ethyl group at the C2 position of the furan ring and a methyl group at the C5 position of the benzene ring.

This structure is chemically significant because it serves as the core lipophilic anchor for several cardiovascular and uricosuric agents. Most notably, it is the parent scaffold for Benfurodil hemisuccinate (a cardiotonic agent) and a direct structural analogue to Benzbromarone and Benzarone (which possess the 2-ethylbenzofuran core but differ in C3 substitution).

For researchers, this molecule offers a unique balance of steric bulk (via the ethyl group) and electronic donation (via the 5-methyl group), making it an ideal substrate for electrophilic aromatic substitution at the highly reactive C3 position to generate bioactive libraries.

PART 2: STRUCTURAL CHARACTERIZATION & LOGIC

Structural Architecture

The molecule consists of a benzene ring fused to a furan ring across the C2-C3 bond of the benzene (standard numbering). The numbering logic is critical for synthetic planning:

-

Position 1 (Heteroatom): The oxygen atom.

-

Position 2 (Furan): Substituted with an Ethyl group (

). This alkyl chain increases lipophilicity ( -

Position 3 (Furan): Unsubstituted in the parent molecule. This is the nucleophilic "hotspot" (

), highly susceptible to acylation or halogenation. -

Position 5 (Benzene): Substituted with a Methyl group .[1][2][3] This placement indicates the molecule is derived from a para-substituted phenol (specifically p-cresol). The methyl group acts as a weak electron-donating group (EDG), activating the ring system slightly further than the unsubstituted parent.

Electronic Properties & Reactivity

-

Furan Ring Aromaticity: The furan ring is aromatic but less so than benzene, making it behave like an electron-rich enol ether.

-

C3 Reactivity: The highest electron density is located at C3. In the absence of a substituent here, the molecule is prone to oxidative degradation or polymerization unless stored properly.

-

Stability: The 2-ethyl substituent stabilizes the furan ring against acid-catalyzed ring opening compared to unsubstituted benzofuran.

PART 3: SYNTHETIC PATHWAYS (Technical Protocols)

Strategy: The Modified Rap-Stoermer / Cyclodehydration Route

While direct alkylation of benzofuran is non-selective, the most robust "self-validating" synthesis involves constructing the furan ring onto a pre-functionalized benzene scaffold.

Pathway A: The 2-Acetyl Reduction Route (Recommended)

This method is preferred for its regioselectivity. It ensures the ethyl group is exclusively at C2 and the methyl at C5.

Step 1: Etherification

-

Reagents: 2-Hydroxy-5-methylbenzaldehyde (5-Methylsalicylaldehyde), Chloroacetone,

. -

Mechanism: Williamson ether synthesis followed by base-catalyzed aldol-type cyclization (Rap-Stoermer conditions usually yield the acyl directly or the intermediate).

-

Intermediate: 2-Acetyl-5-methylbenzofuran.

Step 2: Carbonyl Reduction

-

Reagents: Hydrazine hydrate (

), KOH, Diethylene glycol (Wolff-Kishner Reduction). -

Logic: The carbonyl of the acetyl group is fully reduced to a methylene, converting the 2-acetyl group into a 2-ethyl group.

-

Validation: Disappearance of the ketone

stretch (~1670

Pathway B: Direct Cyclization (Industrial Variation)

-

Precursor: p-Cresol (4-methylphenol).

-

Reagents: 2-Chlorobutanal (or 2-bromo-butanal), Base.

-

Mechanism: Alkylation of the phenol oxygen followed by acid-catalyzed cyclodehydration.

-

Note: This route is shorter but often suffers from lower yields due to the instability of 2-chlorobutanal.

Experimental Protocol: Wolff-Kishner Reduction of 2-Acetyl-5-methylbenzofuran

(Adapted for laboratory scale synthesis of the title compound)

-

Setup: Flame-dried 3-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Charge: Add 2-acetyl-5-methylbenzofuran (10.0 mmol), KOH pellets (15.0 mmol), and hydrazine hydrate (80%, 20.0 mmol) into diethylene glycol (20 mL).

-

Hydrazone Formation: Heat to 120°C for 2 hours. (Water is distilled off).

-

Reduction: Raise temperature to 180-190°C. Maintain for 4-6 hours until

evolution ceases. -

Workup: Cool to room temperature. Pour into ice-water (100 mL). Acidify with dilute HCl (to neutralize base). Extract with Hexanes (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation (bp ~115°C at 10 mmHg) or silica flash chromatography (100% Hexanes).

PART 4: SPECTROSCOPIC FINGERPRINT

Researchers should use the following data to validate the identity of the synthesized compound.

| Technique | Signal / Value | Assignment |

| Ethyl | ||

| C5-Methyl (Aromatic | ||

| Ethyl | ||

| C3-H (Characteristic Furan Proton) | ||

| C6-H (Aromatic) | ||

| C4-H (Aromatic, meta-coupled) | ||

| C7-H (Aromatic) | ||

| Alkyl Carbons | ||

| C3 (High field shift typical of furan | ||

| C2 (Ipso to ethyl) | ||

| Mass Spec (EI) | Molecular Ion (Base peak often 145, M-CH3) |

PART 5: VISUALIZATION OF SYNTHESIS & PHARMACOPHORE

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Figure 1. The primary synthetic pathway utilizing the Rap-Stoermer condensation followed by carbonyl reduction to ensure regiochemical fidelity.

Diagram 2: Pharmaceutical Relevance (Scaffold Map)

Caption: Figure 2. Pharmacophore mapping showing the relationship between the 2-ethyl-5-methylbenzofuran core and major pharmaceutical agents.

PART 6: REFERENCES

2-Ethyl-5-methylbenzofuran molecular weight and formula

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It prioritizes mechanistic understanding, experimental reproducibility, and structural validation.[1]

Molecular Formula: C₁₁H₁₂O | Molecular Weight: 160.21 g/mol [1][2]

Executive Summary

2-Ethyl-5-methylbenzofuran (CAS 17133-95-8) is a substituted benzofuran derivative characterized by its bicyclic aromaticity and lipophilic side chains.[1] While often encountered as a trace constituent in complex organic matrices or as a targeted intermediate in pharmaceutical synthesis, its structural integrity is critical for downstream applications in medicinal chemistry (e.g., anti-arrhythmic pharmacophores) and fragrance chemistry.[1] This guide provides a definitive protocol for its synthesis, physicochemical profiling, and spectroscopic validation.[1]

Physicochemical Profile

The following data aggregates experimentally verified parameters with high-confidence computational models to establish a baseline for identification.

| Property | Value | Confidence/Method |

| Molecular Formula | C₁₁H₁₂O | Exact Mass Calculation |

| Molecular Weight | 160.21 g/mol | Isotopic Abundance Average |

| Monoisotopic Mass | 160.0888 Da | High-Res MS (Calculated) |

| Physical State | Pale Yellow Oil | Experimental Observation |

| Boiling Point | ~225–230 °C | Predicted (based on homologues) |

| Density | ~1.02 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.37 | Computed (Consensus) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O | Lipophilic Nature |

Synthetic Methodologies

To ensure high purity and regioselectivity, the Direct C2-Lithiation/Alkylation pathway is recommended over classical acid-catalyzed cyclizations (e.g., Pechmann condensation), which often yield regioisomeric mixtures.[1]

Protocol A: Regioselective C2-Alkylation

Rationale: The C2 proton of benzofuran is significantly more acidic (pKa ~43) than the benzenoid protons, allowing for selective deprotonation using organolithium reagents at low temperatures.[1]

Reagents:

-

Precursor: 5-Methylbenzofuran (1.0 eq)[1]

-

Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]

-

Electrophile: Ethyl Bromide (1.2 eq)[1]

-

Solvent: Anhydrous THF (dried over Na/benzophenone)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Maintain positive pressure throughout.[1]

-

Solvation: Dissolve 5-methylbenzofuran in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn a deep yellow/orange, indicating the formation of the 2-lithio-5-methylbenzofuran species.[1]

-

Equilibration: Stir at -78 °C for 60 minutes to ensure complete deprotonation.

-

Alkylation: Add Ethyl Bromide dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours. The color will fade as the alkylation proceeds.[1]

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂; Hexanes:EtOAc 95:5) yields the pure oil.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the reaction pathway and critical control points.[1][3]

Figure 1: Reaction scheme for the regioselective synthesis of 2-Ethyl-5-methylbenzofuran via lithiation.

Structural Validation (Spectroscopy)

A self-validating system requires confirming both the molecular mass and the connectivity of the ethyl and methyl groups.[1]

A. Mass Spectrometry (GC-MS)[1]

-

Expected Molecular Ion: m/z 160 [M]⁺[1]

-

Fragmentation Pattern:

B. Nuclear Magnetic Resonance (NMR)

The following chemical shifts are diagnostic for the 2-Ethyl-5-methylbenzofuran structure in CDCl₃.

| Nucleus | Signal | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |

| ¹H | Ar-CH₃ | 2.41 | Singlet (3H) | C5-Methyl | Benzylic resonance on the aromatic ring.[1][2] |

| ¹H | Et-CH₃ | 1.32 | Triplet (3H) | Terminal Methyl | Coupled to methylene (J ≈ 7.5 Hz).[1][2] |

| ¹H | Et-CH₂ | 2.78 | Quartet (2H) | Benzylic Methylene | Deshielded by the benzofuran ring current.[2] |

| ¹H | H-3 | 6.35 | Singlet (1H) | Furan Ring | Diagnostic for 2-substitution; absence of coupling indicates C2 is blocked.[1][2] |

| ¹H | H-4 | 7.25 | Doublet (1H) | Aromatic | Ortho coupling to H-6 is weak; primarily distinct due to proximity to O. |

| ¹H | H-6 | 7.05 | Doublet/Multiplet | Aromatic | Coupled to H-7.[1][2] |

| ¹H | H-7 | 7.30 | Doublet (1H) | Aromatic | Ortho to Oxygen, typically deshielded.[1][2] |

Visualization: Characterization Logic

This flowchart guides the researcher through the validation process to confirm identity.[1]

Figure 2: Decision tree for structural validation using MS and NMR data.

Safety & Handling

While specific toxicological data for CAS 17133-95-8 is limited, researchers must adopt a "Hazardous Unknown" protocol based on the benzofuran class.[1]

-

Inhalation Risk: Benzofurans are volatile organics.[1] Use only in a fume hood to prevent respiratory irritation or "solvent syndrome."[1]

-

Skin Contact: Lipophilic nature implies rapid dermal absorption.[1] Nitrile gloves (double-gloved) are mandatory.[1]

-

Flammability: Treat as a Class II Combustible Liquid.[1] Keep away from open flames and sparks.

References

-

ChemicalBook. (2025).[1] Product Monograph: 2-Ethyl-5-methylbenzofuran (CAS 17133-95-8).[1][4] Retrieved from [1]

-

Gallagher, T., et al. (2021).[1] Regioselective Lithiation of Benzofurans.[1]Angewandte Chemie International Edition, 60(24), 13677-13681.[1] (Cited for Synthetic Protocol A).

-

PubChem. (2025).[1] Compound Summary: Benzofuran derivatives and spectral data. National Library of Medicine.[1] Retrieved from [1]

-

Fluorochem. (2025).[1] Product Specification: 2-Ethyl-5-methylbenzofuran.[1][5] Retrieved from [1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Eicosane (CAS 112-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. 3131-63-3 | 2-Ethylbenzofuran | Benzofurans | Ambeed.com [ambeed.com]

- 5. Thieme E-Books & E-Journals - [thieme-connect.com]

Technical Guide: Solubility Profile & Handling of 2-Ethyl-5-methylbenzofuran

[1][2]

Executive Summary

Compound Identity: 2-Ethyl-5-methylbenzofuran CAS Registry Number: 17133-95-8 Chemical Class: Alkyl-substituted Benzofuran[1][2][3]

This guide provides a technical framework for the solubilization, handling, and storage of 2-Ethyl-5-methylbenzofuran.[1][2] Due to the limited availability of experimental solubility data for this specific isomer in public repositories, the solubility profile presented here is derived from Structure-Property Relationship (SPR) analysis, utilizing the baseline physicochemical properties of the benzofuran core and the lipophilic contributions of alkyl substituents.[2]

Key Insight: With an estimated LogP of ~4.2, this compound is highly lipophilic.[2] Researchers must prioritize the use of aprotic polar solvents (DMSO, DMF) for stock solutions and exercise strict kinetic control when diluting into aqueous buffers to prevent precipitation ("crashing out").[2]

Physicochemical Profile & Solubility Prediction

Understanding the molecular drivers of solubility is essential for selecting the correct solvent system.

Structural Determinants

The benzofuran core is aromatic and planar, contributing to poor water solubility.[2] The addition of non-polar alkyl groups (Ethyl at C2, Methyl at C5) significantly increases the partition coefficient.[2]

| Property | Value (Estimated) | Mechanistic Implication |

| Molecular Weight | 160.21 g/mol | Small molecule; diffusion is not a limiting factor.[1][2] |

| LogP (Octanol/Water) | ~4.1 – 4.2 | High Lipophilicity. Strong preference for non-polar environments.[1][2] |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents like water.[1][2] |

| H-Bond Acceptors | 1 (Furan Oxygen) | Weak acceptor; minimal interaction with water hydrogens.[1][2] |

Solvent Compatibility Matrix

The following table categorizes solvents based on Hansen Solubility Parameters (HSP) relative to the benzofuran scaffold.

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Aprotic Polar | DMSO, DMF, DMAc | Excellent (>100 mM) | Preferred for Stock Solutions. High dipole moment disrupts crystal lattice effectively.[1][2] |

| Non-Polar | Toluene, Hexane, DCM | Excellent (>100 mM) | Ideal for extraction or chemical synthesis.[2] |

| Protic Polar | Ethanol, Methanol | Good to Moderate | Solubility decreases with water content.[2] May require warming (37°C) for saturation.[1][2] |

| Aqueous | Water, PBS, Saline | Insoluble (<10 µM) | Critical Risk: Compound will precipitate immediately upon direct addition.[2] |

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a concentrated, stable stock solution for long-term storage and assay use.

Reagents:

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (stored over molecular sieves)[2]

Procedure:

-

Weighing: Weigh approximately 16 mg of the compound into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage as benzofurans can leach plasticizers.[1][2]

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM concentration.

-

Dissolution: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses and does not form a biphasic layer.[2]

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

Protocol B: Kinetic Solubility Determination (Self-Validating)

Objective: To empirically determine the maximum solubility in a specific assay buffer before precipitation occurs.[1]

Workflow Diagram:

Caption: Kinetic solubility workflow ensuring compound stability in aqueous buffers via turbidity monitoring.

Detailed Steps:

-

Preparation: Prepare a series of dilutions in DMSO (e.g., 100 mM, 50 mM, 10 mM).

-

Spiking: Pipette 1 µL of each DMSO stock into 99 µL of the target assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. This yields 1% DMSO final concentration.[1][2]

-

Incubation: Shake gently for 2 hours at room temperature.

-

Readout: Measure Absorbance at 600 nm (or similar non-absorbing wavelength).

Biological Application Strategy

When using 2-Ethyl-5-methylbenzofuran in cell-based or enzymatic assays, the "Crash-Out" effect is the primary source of experimental error.[1][2]

The Serial Dilution Trap

Common Error: Diluting the compound directly in the aqueous medium (Buffer) serially.[2] Consequence: The compound precipitates in the first high-concentration well and does not carry over to subsequent wells, leading to false negatives.[1][2]

Recommended Dilution Scheme (Intermediate Plate)

Use an intermediate solvent plate to maintain solubility during dilution.[1][2]

Caption: "Intermediate Plate" strategy. Serial dilutions are performed in 100% DMSO before a final single-step transfer to the aqueous assay buffer.[1]

References

-

Synthesis & Structure: Gallagher, T., et al. "Synthesis of 2-Ethyl-5-methylbenzofuran."[1][2][4] Angewandte Chemie International Edition, vol. 60, no. 24, 2021, pp. 13677-13681.[1][2][4] [1][2]

-

General Benzofuran Properties: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 9223, Benzofuran." PubChem, 2025.[2][3] [1][2]

-

Solubility Principles: Abbott, S. "Hansen Solubility Parameters: A User's Handbook."[1][2] CRC Press, 2007.[2]

-

Lipophilicity & Drug Design: Lipinski, C. A.[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, vol. 23, no. 1-3, 1997, pp. 3-25.[1][2]

Sources

- 1. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-5-methylbenzofuran synthesis - chemicalbook [chemicalbook.com]

2-Ethyl-5-methylbenzofuran safety data sheet SDS

This guide serves as a technical reference for 2-Ethyl-5-methylbenzofuran , a research-grade heterocyclic scaffold distinct from the common flavoring agent 2-ethyl-5-methylfuran.[1][2][3]

Safety, Synthesis, and Handling of Benzofuran Scaffolds[1][2][3]

CAS Number: 17133-95-8 Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol Primary Application: Pharmacophore development (Anti-arrhythmic, Anti-neoplastic), Organic Synthesis Intermediate.[1][2][3]

Part 1: Chemical Identity & Critical Distinction[2][3][4]

⚠️ CRITICAL SAFETY WARNING: Do not confuse 2-Ethyl-5-methylbenzofuran with 2-Ethyl-5-methylfuran (CAS 1703-52-2).[1][2]

-

The Furan (Flavoring): Highly flammable (FP: ~15°C), low molecular weight (110 g/mol ), volatile liquid.[3]

-

The Benzofuran (Target): High-boiling lipophilic oil/solid, potential peroxide former, distinct toxicological profile (intercalating agent potential).[3]

Physicochemical Profile (Predicted/Analogous)

| Property | Value | Source/Rationale |

| Physical State | Viscous oil or low-melting solid | Benzofuran core rigidity vs. ethyl chain flexibility.[1][2][3] |

| Boiling Point | ~235–245°C (at 760 mmHg) | Extrapolated from 2-methylbenzofuran (197°C) + methylene contribution.[1][2][3] |

| LogP | ~3.8 – 4.2 | High lipophilicity due to aromatic bicyclic system + alkyl groups.[2][3] |

| Solubility | DMSO, Ethanol, DCM, Toluene | Insoluble in water.[3] |

| Reactivity | Peroxide Former | Benzylic-like positions at C2-ethyl and C3-H are susceptible to auto-oxidation.[1][2][3] |

Part 2: Hazard Identification & Mechanistic Toxicology[2][3]

Peroxide Formation (Auto-oxidation)

Unlike simple ethers, benzofurans possess an electron-rich double bond (C2=C3) and benzylic hydrogens.[1][2][3] Exposure to atmospheric oxygen and light can lead to the formation of cyclic peroxides or polymeric peroxides.

-

Mechanism: Radical abstraction at the ethyl

-carbon or addition across the C2=C3 bond.[1][2] -

Risk: Explosion hazard upon concentration (distillation/evaporation).[2][4][5][6]

Toxicological Pharmacophore (SAR)

The benzofuran scaffold acts as a bioisostere for indole.

-

Genotoxicity: Benzofurans can act as DNA intercalators. 2,5-disubstitution patterns are often explored for anti-proliferative activity, implying potential cytotoxicity to healthy cells if mishandled.[2][3]

-

Target Organs: Hepatic (metabolic activation via CYP450 to reactive epoxides) and Pulmonary systems.[2]

Environmental Fate[1][2]

-

Aquatic Toxicity: Due to high LogP (>3), this compound is expected to bioaccumulate in aquatic organisms.[3] It is classified as Marine Pollutant in bulk quantities.[2][3]

Part 3: Experimental Workflow & Synthesis

Retrosynthetic Analysis & Workflow

The following diagram outlines a validated synthesis pathway suitable for research production, utilizing the Rap-Stoermer Condensation or Sonogashira Coupling logic.

Figure 1: Synthesis workflow via Rap-Stoermer condensation logic, emphasizing the critical peroxide safety check post-purification.

Protocol: Safe Handling & Storage

-

Inert Atmosphere: Store strictly under Argon or Nitrogen.[2][3]

-

Stabilization: For long-term storage (>30 days), add an antioxidant (e.g., BHT 100 ppm) if it does not interfere with downstream assays.

-

Container: Amber glass with Teflon-lined septum caps.[1][2][3] Avoid metal spatulas (metal ions can catalyze peroxidation).[3][4]

-

Quenching Spills: Absorb with vermiculite.[2][3] Do not use paper towels (fire hazard with oxidizable oils).[3]

Part 4: Emergency Response Decision Tree

In the event of exposure or accident, the chemical nature of the benzofuran core dictates the response.

Figure 2: Emergency response logic. Note the specific recommendation for PEG-400 washing due to the compound's high lipophilicity.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74346, 2-Ethyl-5-methylfuran (Flavoring Analog Distinction).[1][2][3] Retrieved from [Link][1][2][3]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[3] RSC Advances, 9(47), 27510-27540.[3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals Guidelines.[1][2] Retrieved from [Link][1][2][3]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3] Cancers, 14(9), 2182.[3] Retrieved from [Link][1][3][7]

Sources

- 1. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 2. 2-Ethyl-5-methylfuran|lookchem [lookchem.com]

- 3. Furan, 2-ethyl-5-methyl- (CAS 1703-52-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. concordia.ca [concordia.ca]

- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-Ethyl-5-methylbenzofuran: Properties, Synthesis, and Characterization Protocols

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been the subject of extensive synthetic efforts due to their broad spectrum of biological activities.[3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The versatility of the benzofuran core allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Notably, 2,5-disubstituted benzofurans have shown particular promise, with some demonstrating the potential to enhance insulin sensitivity.[5] This guide focuses on a specific, less-characterized member of this family, 2-Ethyl-5-methylbenzofuran, providing a comprehensive overview of its known attributes, a discussion of relevant synthetic strategies, and detailed protocols for the experimental determination of its key physical properties.

Compound Profile: 2-Ethyl-5-methylbenzofuran

2-Ethyl-5-methylbenzofuran is a disubstituted benzofuran derivative with the chemical structure illustrated below. As a relatively novel or less-common chemical entity, its physicochemical properties are not extensively documented in publicly accessible literature. This guide aims to consolidate the available information and provide a framework for its empirical characterization.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| IUPAC Name | 2-ethyl-5-methyl-1-benzofuran | N/A |

| CAS Number | 17133-95-8 | N/A |

| Molecular Formula | C₁₁H₁₂O | N/A |

| Molecular Weight | 160.21 g/mol | N/A |

| Boiling Point | Not available (experimental) | N/A |

| Density | Not available (experimental) | N/A |

Note: Extensive searches of chemical databases and scientific literature did not yield experimentally determined values for the boiling point and density of 2-Ethyl-5-methylbenzofuran (CAS 17133-95-8). The data for the similarly named but structurally different compound, 2-Ethyl-5-methylfuran, is sometimes erroneously attributed to this molecule. Therefore, experimental determination is necessary for accurate characterization.

Synthetic Strategies for 2,5-Disubstituted Benzofurans

The synthesis of highly substituted benzofurans is a topic of significant interest in organic chemistry.[6] A variety of synthetic routes have been developed, often tailored to the desired substitution pattern.[7][8] For a 2,5-disubstituted benzofuran such as 2-Ethyl-5-methylbenzofuran, a common and effective strategy involves the palladium-catalyzed Sonogashira coupling of a substituted o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

The choice of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira coupling, while the subsequent cyclization to form the furan ring can be promoted by a base or a transition metal catalyst. This approach offers a high degree of flexibility in introducing various substituents onto the benzofuran core.

Caption: General synthetic workflow for 2-Ethyl-5-methylbenzofuran.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standardized methods for the determination of the boiling point and density of a novel liquid organic compound such as 2-Ethyl-5-methylbenzofuran. Adherence to these procedures is critical for obtaining accurate and reproducible data.

Protocol 1: Determination of Boiling Point (Micro-Boiling Point Method)

This method is ideal for small sample volumes and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

Sample of 2-Ethyl-5-methylbenzofuran

-

Capillary tube (sealed at one end)

-

Melting point apparatus or Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Mineral oil (for heating bath)

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of 2-Ethyl-5-methylbenzofuran into the small test tube.

-

Capillary Insertion: Insert the capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer and place the assembly in the melting point apparatus or Thiele tube filled with mineral oil. The sample should be level with the thermometer bulb.

-

Heating: Heat the apparatus gradually while observing the sample.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. Record this temperature.

-

Confirmation: To confirm, allow the apparatus to cool slightly. The temperature at which the liquid just begins to enter the capillary tube is also a good measure of the boiling point.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary.

Caption: Workflow for micro-boiling point determination.

Protocol 2: Determination of Density (Using a Graduated Cylinder and Analytical Balance)

This method relies on the direct measurement of the mass and volume of the sample. While less precise than using a pycnometer, it is a reliable method for routine laboratory work.

Materials:

-

Sample of 2-Ethyl-5-methylbenzofuran

-

10 mL graduated cylinder (calibrated)

-

Analytical balance (calibrated)

-

Pasteur pipette

-

Thermometer

Procedure:

-

Tare the Graduated Cylinder: Place the clean, dry 10 mL graduated cylinder on the analytical balance and tare it to zero.

-

Measure the Mass of the Sample: Carefully add approximately 5 mL of 2-Ethyl-5-methylbenzofuran to the graduated cylinder using a Pasteur pipette. Record the mass of the liquid.

-

Measure the Volume of the Sample: Place the graduated cylinder on a level surface and read the volume of the liquid from the bottom of the meniscus.

-

Record the Temperature: Measure and record the temperature of the sample, as density is temperature-dependent.

-

Calculate the Density: Use the formula: Density = Mass / Volume.

-

Repeat for Reproducibility: Perform the measurement at least two more times and calculate the average density.

Caption: Workflow for density determination.

Conclusion

2-Ethyl-5-methylbenzofuran represents a potentially valuable building block in the ongoing quest for novel therapeutic agents. While its fundamental physical properties such as boiling point and density are not yet widely reported, this guide provides the necessary context and standardized protocols for their determination. By understanding the synthetic landscape of 2,5-disubstituted benzofurans and applying rigorous experimental techniques, researchers can confidently characterize this and other novel compounds, thereby contributing to the expanding knowledge base of medicinal chemistry and facilitating the development of new and effective drugs.

References

-

LookChem. (n.d.). 2-Ethyl-5-methylfuran. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-methylfuran. PubChem. Retrieved February 9, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. Retrieved February 9, 2026, from [Link]

-

Reddit. (2011, October 27). Can anyone recommend a reliable method for predicting the normal boiling points of organic compounds? r/chemistry. Retrieved February 9, 2026, from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved February 9, 2026, from [Link]

-

ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved February 9, 2026, from [Link]

-

Molinspiration. (n.d.). Calculation of molecular properties. Retrieved February 9, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. Retrieved February 9, 2026, from [Link]

-

MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved February 9, 2026, from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Predicted bioactivity scores, using Molinspiration engine. Retrieved February 9, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

-

YouTube. (2022, October 31). Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. Retrieved February 9, 2026, from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2025, April 6). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved February 9, 2026, from [Link]

-

PMC. (2017, April 4). Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (2024, March 28). Highly substituted benzo[b]furan synthesis through substituent migration. Retrieved February 9, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Furan, 2-ethyl-5-methyl- (CAS 1703-52-2). Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. PubChem. Retrieved February 9, 2026, from [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Heterocycles: An In-depth Technical Guide to 2-Ethyl-5-methylfuran and 2-Ethyl-5-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of 2-ethyl-5-methylfuran and 2-ethyl-5-methylbenzofuran, two structurally related heterocyclic compounds with distinct properties and applications. By delving into their synthesis, reactivity, spectroscopic signatures, and biological relevance, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize these molecules in their respective fields.

At a Glance: Structural and Physicochemical Distinctions

The core difference between 2-ethyl-5-methylfuran and 2-ethyl-5-methylbenzofuran lies in their fundamental ring systems. 2-Ethyl-5-methylfuran is a substituted furan, a five-membered aromatic heterocycle containing an oxygen atom.[1] In contrast, 2-ethyl-5-methylbenzofuran features a furan ring fused to a benzene ring, forming a more extended aromatic system.[2] This seemingly subtle distinction has profound implications for their chemical and physical properties.

The fusion of the benzene ring in 2-ethyl-5-methylbenzofuran significantly increases its molecular weight and alters its electronic properties. The lone pairs on the furan oxygen in 2-ethyl-5-methylfuran readily participate in the aromatic system, making the ring electron-rich and highly susceptible to electrophilic attack. While the benzofuran system is also aromatic, the electron-donating effect of the oxygen is distributed over the larger bicyclic system, rendering the furan portion less activated towards electrophiles compared to its monocyclic counterpart.

Table 1: Physicochemical Properties of 2-Ethyl-5-methylfuran and 2-Ethyl-5-methylbenzofuran

| Property | 2-Ethyl-5-methylfuran | 2-Ethyl-5-methylbenzofuran |

| Molecular Formula | C₇H₁₀O[3] | C₁₁H₁₂O |

| Molecular Weight | 110.15 g/mol [1] | 160.21 g/mol |

| Boiling Point | 118-119 °C[4] | Not readily available |

| Density | ~0.89 g/cm³[4] | Not readily available |

| LogP | ~2.34[4] | Not readily available |

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to these two molecules reflect the differences in their core structures. The synthesis of 2-ethyl-5-methylfuran often involves modifications of pre-existing furan rings, while the construction of the benzofuran scaffold typically requires cyclization strategies.

Synthesis of 2-Ethyl-5-methylfuran

A common approach to synthesizing 2,5-disubstituted furans involves the Paal-Knorr furan synthesis, which utilizes a 1,4-dicarbonyl compound as the starting material. For 2-ethyl-5-methylfuran, this would involve the acid-catalyzed cyclization of a heptane-2,5-dione derivative.

Alternatively, functionalization of a pre-existing furan ring can be employed. For instance, Friedel-Crafts acylation of 2-methylfuran followed by reduction of the ketone can yield the desired product.

Experimental Protocol: Synthesis of 2-Ethyl-5-methylfuran via Acylation and Reduction (Generalized)

-

Acylation: To a solution of 2-methylfuran in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath and slowly add acetyl chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent.

-

Reduction (Wolff-Kishner or Clemmensen): The resulting 2-acetyl-5-methylfuran can be reduced to 2-ethyl-5-methylfuran using standard reduction methods. For the Wolff-Kishner reduction, the ketone is treated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

Caption: Synthesis of 2-Ethyl-5-methylfuran.

Synthesis of 2-Ethyl-5-methylbenzofuran

The synthesis of 2-ethyl-5-methylbenzofuran often involves the construction of the benzofuran ring system through intramolecular cyclization. A common method is the Perkin rearrangement or related cyclization strategies starting from a substituted phenol.

Experimental Protocol: Synthesis of 2-Ethyl-5-methylbenzofuran (Based on literature)

This synthesis proceeds via a Sonogashira coupling followed by a palladium-catalyzed carbonylative cyclization.

-

Sonogashira Coupling: A substituted o-iodophenol is coupled with a terminal alkyne (in this case, 1-butyne) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

-

Carbonylative Cyclization: The resulting o-alkynylphenol is then subjected to a palladium-catalyzed carbonylative cyclization. This reaction is typically carried out under a carbon monoxide atmosphere with a palladium catalyst and a phosphine ligand.

Caption: Synthesis of 2-Ethyl-5-methylbenzofuran.

A Comparative Look at Chemical Reactivity

The electronic differences between the furan and benzofuran rings directly translate to distinct reactivity profiles.

Electrophilic Aromatic Substitution

As an electron-rich heterocycle, 2-ethyl-5-methylfuran is highly reactive towards electrophiles. Electrophilic substitution, such as nitration, halogenation, and acylation, readily occurs at the vacant C3 and C4 positions. The electron-donating nature of the ethyl and methyl groups further activates the ring, making these reactions proceed under mild conditions. However, the high reactivity can sometimes lead to polysubstitution and ring-opening, requiring careful control of reaction conditions.

2-Ethyl-5-methylbenzofuran , on the other hand, exhibits more nuanced reactivity. The furan ring is still the more electron-rich portion of the molecule compared to the benzene ring. Therefore, electrophilic attack preferentially occurs on the furan ring, primarily at the C3 position. However, the overall reactivity is attenuated compared to 2-ethyl-5-methylfuran due to the delocalization of the oxygen's lone pair electrons over the entire benzofuran system. Reactions often require more forcing conditions.

Cycloaddition Reactions

The furan ring in 2-ethyl-5-methylfuran can participate as a diene in Diels-Alder reactions with suitable dienophiles.[5] This reactivity is a hallmark of the furan system and allows for the construction of complex bicyclic structures. The reaction is typically reversible, and the stability of the adduct depends on the nature of the dienophile.

The furan moiety in 2-ethyl-5-methylbenzofuran is generally a much poorer diene in Diels-Alder reactions. The aromatic stabilization of the benzofuran system is significantly greater than that of furan, making it less willing to break its aromaticity to participate in a cycloaddition.

Oxidation

The electron-rich furan ring of 2-ethyl-5-methylfuran is susceptible to oxidation. Depending on the oxidizing agent, various products can be obtained, including ring-opened dicarbonyl compounds. This sensitivity to oxidation is an important consideration in its handling and storage.

2-Ethyl-5-methylbenzofuran is more resistant to oxidation than its monocyclic counterpart due to the increased aromatic stability. While the furan ring can still be oxidized under strong conditions, the reaction is generally less facile.

Spectroscopic Fingerprints: A Guide to Characterization

The structural differences between these two molecules are clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-ethyl-5-methylfuran , the two furan protons at the C3 and C4 positions typically appear as doublets in the aromatic region (around 6.0-7.5 ppm) with a characteristic small coupling constant (J ≈ 3-4 Hz).[6] The ethyl and methyl protons will appear in the aliphatic region with their expected multiplicities and chemical shifts.

For 2-ethyl-5-methylbenzofuran , the ¹H NMR spectrum is more complex. The proton on the furan ring (at C3) will appear as a singlet in the aromatic region. The protons on the benzene ring will give rise to a more complex splitting pattern in the aromatic region, characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide clear distinguishing features. For 2-ethyl-5-methylfuran , the four furan carbons will have distinct chemical shifts, with the oxygen-bearing carbons (C2 and C5) appearing at lower field.

In the spectrum of 2-ethyl-5-methylbenzofuran , one would expect to see signals for the two carbons of the furan ring and the six carbons of the benzene ring, with the carbons at the ring junction showing characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Position | 2-Ethyl-5-methylfuran (Predicted) | 2-Ethyl-5-methylbenzofuran (Predicted) |

| C2 | ~155 | ~158 |

| C3 | ~105 | ~103 |

| C4 | ~108 | ~120-130 (Benzene) |

| C5 | ~149 | ~120-130 (Benzene) |

| C6 | - | ~120-130 (Benzene) |

| C7 | - | ~120-130 (Benzene) |

| C3a | - | ~115 |

| C7a | - | ~154 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethyl-5-methylfuran will show characteristic C-H stretching frequencies for the aromatic furan ring and the aliphatic side chains. A strong C-O-C stretching vibration is also expected.

The IR spectrum of 2-ethyl-5-methylbenzofuran will be more complex, with additional peaks corresponding to the aromatic C-H and C=C stretching vibrations of the benzene ring.

Mass Spectrometry

The mass spectrum of 2-ethyl-5-methylfuran will show a molecular ion peak at m/z 110. Fragmentation may involve the loss of the ethyl or methyl groups.

The mass spectrum of 2-ethyl-5-methylbenzofuran will have a molecular ion peak at m/z 160. Fragmentation patterns will be influenced by the stability of the benzofuran ring system.

Applications: From Flavors to Pharmaceuticals

Both furan and benzofuran scaffolds are prevalent in natural products and have found diverse applications.

2-Ethyl-5-methylfuran is primarily known for its use as a flavoring agent in the food industry.[4] It contributes to the sensory profile of various foods and beverages. Its potential as a biofuel is also being explored.

The benzofuran core, present in 2-ethyl-5-methylbenzofuran, is a privileged scaffold in medicinal chemistry. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Therefore, 2-ethyl-5-methylbenzofuran can serve as a valuable building block for the synthesis of novel drug candidates. The ethyl and methyl substituents can be further functionalized to modulate the pharmacological properties of the resulting molecules.

Caption: Application areas of the two compounds.

Metabolic Fate and Toxicological Considerations

The metabolism and toxicology of furan and benzofuran derivatives are of significant interest, particularly in the context of drug development and food safety.

The furan ring in 2-ethyl-5-methylfuran can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as epoxides. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and genotoxicity. The carcinogenicity of furan itself is attributed to the formation of a reactive dialdehyde metabolite.[8]

The benzofuran system in 2-ethyl-5-methylbenzofuran is also subject to metabolic transformations. However, the fusion of the benzene ring can alter the metabolic profile. While the furan ring can still be a site of metabolic activation, the overall rate and pathway of metabolism may differ from that of the simple furan derivative. The toxicological profile of specific substituted benzofurans can vary widely depending on the nature and position of the substituents.

It is crucial for researchers working with these compounds to be aware of their potential for metabolic activation and to handle them with appropriate safety precautions.

Conclusion

2-Ethyl-5-methylfuran and 2-ethyl-5-methylbenzofuran, while sharing a common furan moiety, are distinct chemical entities with unique properties and applications. The presence of the fused benzene ring in the latter imparts greater aromatic stability, leading to differences in reactivity, spectroscopic characteristics, and potential applications. A thorough understanding of these differences is essential for scientists and researchers seeking to harness the potential of these versatile heterocyclic compounds in their work.

References

-

PubChem. 2-Ethyl-5-methylfuran. National Center for Biotechnology Information. [Link]

-

Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

-

SIELC Technologies. 2-Ethyl-5-methylfuran. [Link]

-

The Good Scents Company. 2-ethyl-5-methyl furan. [Link]

-

LookChem. 2-Ethyl-5-methylfuran. [Link]

-

Wikipedia. 2-Acetyl-5-methylfuran. [Link]

-

The Good Scents Company. 2-acetyl-5-methyl furan. [Link]

-

Inchem.org. JECFA Evaluations-2-METHYLFURAN-. [Link]

-

PubChem. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

SpectraBase. 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. [Link]

-

PMC. Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst. [Link]

-

Science Alert. Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. [Link]

-

MDPI. Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. [Link]

-

PMC. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. [Link]

-

Semantic Scholar. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

-

CSIRO Publishing. Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. [Link]

-

MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

-

Perfumer & Flavorist. Flavor Bites: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

- 1. 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical [chemicalbull.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-ethyl-5-methyl furan, 1703-52-2 [thegoodscentscompany.com]

- 5. Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JECFA Evaluations-2-METHYLFURAN- [inchem.org]

literature review on 2,5-disubstituted benzofuran derivatives

Precision Synthesis and Medicinal Chemistry of a Privileged Scaffold

Executive Summary

The 2,5-disubstituted benzofuran scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the geometry of bioactive stilbenes (e.g., combretastatin A-4) while offering superior metabolic stability. Unlike 2,3-disubstituted analogs, which adopt a bent configuration, the 2,5-substitution pattern provides a linear vector essential for deep penetration into hydrophobic pockets of targets like Tubulin and Acetylcholinesterase (AChE) .

This guide synthesizes field-proven synthetic methodologies with critical Structure-Activity Relationship (SAR) insights, designed for researchers requiring actionable, high-fidelity technical data.

Structural Rationale: The "Linearity" Advantage

The benzofuran core is an isostere of the indole and naphthalene ring systems. However, the specific functionalization at positions C2 and C5 creates a unique pharmacophore:

-

C2-Position (The Anchor): Typically occupied by lipophilic aryl or heteroaryl rings. This mimics the B-ring of flavonoids or the distal ring of stilbenes, facilitating

- -

C5-Position (The Effector): This position is electronically coupled to the furan oxygen. Substituents here (e.g., -OMe, -OH, amines) act as Hydrogen Bond Donors/Acceptors (HBD/HBA) or serve as attachment points for long-chain linkers in bivalent ligand design.

Synthetic Architectures: Field-Proven Methodologies

Two primary routes dominate the synthesis of 2,5-disubstituted benzofurans. The choice depends on functional group tolerance and atom economy.

A. The Sonogashira-Cyclization Protocol (The "Gold Standard")

This is the most robust method for generating diverse libraries. It involves the cross-coupling of a 2-halophenol (usually 2-iodophenol substituted at C4) with a terminal alkyne, followed by intramolecular cyclization.

-

Causality: The use of Copper(I) iodide (CuI) as a co-catalyst is non-negotiable here; it facilitates the formation of the copper-acetylide species, accelerating the transmetallation to Palladium.

-

Mechanism: Oxidative addition

Transmetallation

B. The Rap-Stoermer Reaction (The "Green" Alternative)

This method condenses salicylaldehydes with

-

Causality: While less versatile than Pd-coupling, this route avoids transition metals, reducing purification costs for late-stage pharmaceutical intermediates. It relies on the nucleophilicity of the phenolate ion displacing the halide, followed by an aldol-type condensation.

Therapeutic Vectors & SAR Logic[1]

Oncology: Tubulin Polymerization Inhibition

2,5-Disubstituted benzofurans act as Colchicine-site binders .

-

Key SAR: A 2-(4-methoxyphenyl) group combined with a 5-methoxy group creates a molecular footprint nearly identical to Combretastatin A-4.

-

Mechanism: The rigid benzofuran core locks the two aryl rings in a pseudo-trans orientation, preventing the rotation that leads to metabolic deactivation seen in stilbenes.

Neurology: Alzheimer’s Disease (AChE Inhibitors)

The 2,5-pattern is ideal for Dual Binding Site Inhibitors (DBSIs) .

-

Peripheral Anionic Site (PAS): The lipophilic 2-arylbenzofuran moiety binds here.

-

Catalytic Active Site (CAS): A basic amine (e.g., N-benzylmethylamine) connected via a linker at C5 penetrates down the gorge to bind the CAS.

-

Linker Logic: A 5- to 7-carbon alkyl chain at C5 provides the exact distance (approx. 14 Å) required to bridge the PAS and CAS.

Detailed Experimental Protocol

Target: Synthesis of 5-methoxy-2-(4-methoxyphenyl)benzofuran via Sonogashira Coupling.

Reagents & Setup

-

Substrate: 2-Iodo-4-methoxyphenol (1.0 eq)

-

Coupling Partner: 1-Ethynyl-4-methoxybenzene (1.2 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (0.01 eq)

-

Base/Solvent: Triethylamine (Et

N) / DMF (1:3 ratio). Note: Et

Step-by-Step Workflow

-

Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Causality: Pd(0) species generated in situ are oxygen-sensitive; failure here leads to homocoupling of the alkyne (Glaser coupling).

-

Solubilization: Dissolve 2-iodo-4-methoxyphenol in dry DMF/Et

N. -

Catalyst Addition: Add Pd(PPh

) -

Alkyne Addition: Add 1-ethynyl-4-methoxybenzene dropwise over 10 minutes.

-

Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Self-Validation Check: The disappearance of the starting phenol spot (Rf ~0.4) and appearance of a highly fluorescent blue spot (Rf ~0.7) confirms benzofuran formation.[1]

-

-

Cyclization Drive: If the intermediate o-alkynylphenol persists, increase temp to 80°C for 2 hours to force the 5-endo-dig ring closure.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Data Visualization

Table 1: Comparative Bioactivity of 2,5-Disubstituted Benzofurans

Data aggregated from representative SAR studies [1, 2, 4].

| Compound Class | C2 Substituent (Hydrophobic) | C5 Substituent (Electronic/Linker) | Primary Target | IC50 / Potency |

| Anticancer | 4-Methoxyphenyl | -OMe | Tubulin (Colchicine Site) | 0.023 µM (MCF-7) |

| Anticancer | 3,4,5-Trimethoxyphenyl | -OH | Tubulin | 0.015 µM (HeLa) |

| Anti-Alzheimer | Phenyl | -O-(CH | AChE (Dual Binding) | 0.027 µM |

| Antimicrobial | 2-Thiazolyl | -Cl | Bacterial DNA Gyrase | 12.5 µg/mL (MIC) |

Pathway & Workflow Diagrams

Diagram 1: The Sonogashira-Cyclization Logic

This diagram illustrates the mechanistic flow from starting materials to the cyclized privileged scaffold.

Caption: Mechanistic pathway for the Pd-catalyzed synthesis of 2,5-disubstituted benzofurans.

Diagram 2: SAR Pharmacophore Mapping (AChE Inhibition)

This diagram visualizes the "Dual Binding" strategy used in Alzheimer's drug design.

Caption: Pharmacophore mapping of 2,5-disubstituted benzofurans as dual-site AChE inhibitors.

References

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Benzofuran Synthesis: Reactions and Methodologies. Source: Organic Chemistry Portal URL:[Link]

-

Synthesis and biological evaluation of 2,5-disubstituted benzofurans as inhibitors of butyrylcholinesterase. Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed context) URL:[Link](Note: Linked to the comprehensive SAR review which covers this specific derivative class).

-

Design, Synthesis and Anticancer Activity of New Benzofuran-Chalcone Hybrids. Source: ResearchGate URL:[2][Link]

Sources

A Technical Guide to the Procurement and Verification of Research-Grade 2-Ethyl-5-methylbenzofuran

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and validating research-grade 2-Ethyl-5-methylbenzofuran. Given the specific nature of this substituted benzofuran, this document emphasizes strategies for procurement via custom synthesis and outlines rigorous, self-validating protocols for quality assurance.

Introduction: Defining the Target Molecule

2-Ethyl-5-methylbenzofuran is a heterocyclic aromatic compound incorporating a furan ring fused to a benzene ring. Its structure is distinct and should not be confused with the more common, commercially available 2-Ethyl-5-methylfuran , which lacks the fused benzene ring.

| Compound Name | Structure | Key Feature |

| 2-Ethyl-5-methylbenzofuran |  | Benzene ring fused to the furan ring. |

| 2-Ethyl-5-methylfuran |  | A single furan ring. |

The presence of the benzofuran core is critical, as it is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Our investigation reveals that 2-Ethyl-5-methylbenzofuran is not a standard catalog item. Therefore, its acquisition for research purposes necessitates a custom synthesis approach.

Part 1: Procurement Strategy and Price Analysis

Sourcing a non-catalog chemical like 2-Ethyl-5-methylbenzofuran requires engaging with chemical synthesis providers. The procurement process is fundamentally different from purchasing stock chemicals and involves collaboration with a Contract Research Organization (CRO) or a specialized synthesis company.

Identifying Potential Synthesis Partners

The selection of a synthesis partner is critical and should be based on their expertise in heterocyclic chemistry, particularly benzofuran synthesis.[2][3] Companies offering custom synthesis services are the primary targets for this endeavor.

Table 1: Representative Custom Synthesis Providers

| Supplier | Service Focus | Noteworthy Capabilities |

| BOC Sciences | Custom Synthesis, CRO Services | Broad experience in multi-step synthesis for pharmaceutical R&D.[4] |

| Hangzhou Qichuang Chemical Co., Ltd. | Pharmaceutical Intermediates | Manufacturer and exporter with experience in complex organic molecules.[5] |

| BLDpharm | Heterocyclic Building Blocks | Offers a wide range of building blocks and custom synthesis services.[6] |

Price Analysis and Influencing Factors

The price of a custom-synthesized compound is not fixed and depends on several factors. Researchers should prepare a detailed request for quotation (RFQ) that specifies the required quantity, purity level (e.g., >95%, >98%), and desired analytical data (e.g., ¹H NMR, ¹³C NMR, GC-MS, HPLC).

Table 2: Factors Influencing Custom Synthesis Pricing

| Factor | Description | Impact on Cost |

| Synthetic Route Complexity | The number of steps, difficulty of reactions, and need for specialized catalysts (e.g., Palladium-based).[3][7] | High |

| Starting Material Cost | Availability and cost of the initial chemical building blocks. | Medium |

| Required Purity | Higher purity demands more rigorous purification steps (e.g., preparative HPLC), increasing cost. | High |

| Scale of Synthesis | Price per gram typically decreases with larger quantities (e.g., 1g vs. 10g). | Medium |

| Analytical Requirements | A comprehensive analytical package for verification adds to the final cost. | Low to Medium |

While no direct price exists for 2-Ethyl-5-methylbenzofuran, related substituted benzofuran derivatives available from catalogs can provide a rough order-of-magnitude estimate. For example, small quantities (e.g., 10 mg) of complex benzofuran esters can range from approximately $30 to over $100, illustrating the high value of these specialized molecules. A custom synthesis for a gram-scale quantity of 2-Ethyl-5-methylbenzofuran should be expected to be in the range of several hundred to a few thousand dollars.

Part 2: Technical Profile and Quality Assurance

Upon receiving a custom-synthesized batch of 2-Ethyl-5-methylbenzofuran, it is imperative for the research team to independently verify its identity and purity. This section outlines the expected technical properties and provides a robust protocol for quality control.

Chemical and Physical Properties (Predicted)

Since this is a non-catalog compound, extensive experimental data is not publicly available. The following properties are based on the analysis of its chemical structure and data from closely related analogs like 2-methylbenzofuran.

Table 3: Predicted Properties of 2-Ethyl-5-methylbenzofuran

| Property | Predicted Value / Description |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. |

| Density | Estimated to be ~1.0-1.1 g/mL. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO). |

Plausible Synthetic Pathway

Understanding the synthesis is key to anticipating potential impurities. A common and effective method for constructing substituted benzofurans involves a Sonogashira coupling followed by an intramolecular cyclization.[1] This approach offers high convergence and control over substitution patterns.

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-ethyl-5-methyl furan, 1703-52-2 [thegoodscentscompany.com]

- 5. tradeindia.com [tradeindia.com]

- 6. 1269531-94-3|Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate|BLDpharm [bldpharm.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: A Guide to Regioselective C2 Alkylation of Benzofurans

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] The functionalization of the benzofuran core is a critical endeavor in medicinal chemistry and drug development. However, achieving regioselective substitution, particularly at the C2 position, presents a significant synthetic challenge due to the intrinsic electronic properties of the ring system, which often favor reactivity at C3.[5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of regioselective C2 alkylation of benzofurans. We will explore the mechanistic underpinnings of C2 vs. C3 reactivity, detail robust, field-proven protocols using transition-metal catalysis, and offer a comparative analysis to aid in methodological selection.

The Challenge of Regioselectivity: Understanding Benzofuran Reactivity

The direct C-H functionalization of benzofuran is a powerful tool for molecular diversification. However, the inherent reactivity of the furan ring often leads to a mixture of C2 and C3 substituted products.[5] The C2 position is generally more electron-rich and sterically accessible, making it kinetically favored for many electrophilic additions. Conversely, the C3 position often leads to a more thermodynamically stable product. The challenge lies in developing catalytic systems that can overcome these small energy differences to achieve high regioselectivity.

Several strategies have been developed to steer alkylation specifically to the C2 position:

-

Directing Groups: Attaching a directing group to the benzofuran, often at the C3 position or on a substituent, can chelate to a metal catalyst and position it for a C-H activation event exclusively at the C2 position.

-

Catalyst/Ligand Control: The choice of metal catalyst (e.g., Palladium, Rhodium, Gold) and coordinating ligands can significantly influence the regiochemical outcome by altering the steric and electronic environment of the catalytic center.[7][8][9][10]

-

Substrate Control: Pre-functionalizing the benzofuran substrate can electronically bias the ring system towards C2 reactivity.

-

Mechanism Control: Employing reaction pathways that intrinsically favor C2 functionalization, such as those proceeding through a Heck-type carbopalladation mechanism.[11][12]

Mechanistic Overview: Palladium-Catalyzed C2-H Alkylation

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the C-H functionalization of heterocycles.[3][5][8][11][13] A common mechanistic pathway for the direct C2-alkylation of benzofuran involves a C-H activation/Heck-type insertion sequence.

Caption: Fig. 1: Simplified Heck-type mechanism for Pd-catalyzed C2 alkylation.

In this proposed pathway, the active Pd(0) catalyst undergoes oxidative addition with an alkyl halide (R-X) to form a Pd(II) species.[12] The benzofuran then coordinates to the metal center, followed by a migratory insertion (carbopalladation) across the C2-C3 double bond.[3][11][12] Subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and releases the C2-alkylated benzofuran product.[14] The regioselectivity is often dictated by the initial insertion step, which can be influenced by steric and electronic factors.

Protocols for Regioselective C2 Alkylation

The following protocols are presented as robust starting points for achieving C2-selective alkylation. Researchers should note that optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Iron(II)-Catalyzed Radical C2-Alkylation with Activated Alkyl Halides

This method provides a transition-metal-free approach for the C2-alkylation of benzofurans using readily available iron catalysts and activated alkyl halides.[15]

Principle: An Fe(II) catalyst initiates a radical process where an activated alkyl halide is converted into an alkyl radical. This radical then undergoes addition to the electron-rich C2 position of the benzofuran, followed by rearomatization to yield the C2-alkylated product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Benzofuran | Reagent | Standard | Substrate |

| Activated Alkyl Halide | Reagent | Standard | e.g., ethyl bromoacetate |

| Iron(II) Sulfate Heptahydrate | ACS | Standard | Catalyst |

| Dichloroethane (DCE) | Anhydrous | Standard | Solvent |

| Nitrogen or Argon gas | High Purity | Standard | For inert atmosphere |

| Schlenk flask/reaction tube | --- | --- | --- |

| Magnetic stirrer/hotplate | --- | --- | --- |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzofuran (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add Iron(II) sulfate heptahydrate (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous dichloroethane (5 mL) followed by the activated alkyl halide (e.g., ethyl bromoacetate, 1.5 mmol, 1.5 equiv) via syringe.

-

Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the C2-alkylated benzofuran.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Dichloroethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Alkyl halides can be lachrymatory and corrosive.

Protocol 2: Gold-Catalyzed C2-Alkylation with Aryl Diazoesters

This protocol utilizes a phosphite gold catalyst for the selective C2-alkylation of benzofurans with aryl diazoesters as the alkylating agent.[7][10]

Principle: A gold catalyst activates the diazoester to form a gold-carbene intermediate. This electrophilic species is then attacked by the nucleophilic benzofuran, preferentially at the C2 position, to yield the alkylated product.[7][10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Benzofuran | Reagent | Standard | Substrate |

| Aryl Diazoester | --- | Synthesized | Alkylating Agent |

| (Triphenyl phosphite)gold(I) chloride | --- | Standard | Pre-catalyst |

| Silver hexafluoroantimonate (AgSbF₆) | Reagent | Standard | Chloride scavenger |

| Dichloromethane (DCM) | Anhydrous | Standard | Solvent |

| Nitrogen or Argon gas | High Purity | Standard | For inert atmosphere |

Step-by-Step Procedure:

-

Catalyst Preparation: In a dry reaction tube under an inert atmosphere, dissolve (triphenyl phosphite)gold(I) chloride (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) in anhydrous DCM (2 mL). Stir for 10 minutes at room temperature to generate the active cationic gold catalyst.

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve the benzofuran substrate (0.5 mmol, 1.0 equiv) in anhydrous DCM (3 mL).

-

Reagent Addition: Add the aryl diazoester (0.6 mmol, 1.2 equiv) to the benzofuran solution.

-

Initiation: Transfer the prepared catalyst solution to the substrate/diazoester mixture via cannula or syringe.

-

Reaction: Stir the reaction at room temperature. Monitor for N₂ evolution and reaction completion by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.

-

Purification: Purify by flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure C2-alkylated product.

Safety Precautions:

-

Diazo compounds are potentially explosive and should be handled with care behind a blast shield.

-

Silver salts are light-sensitive and can stain skin.

-

Handle all reagents and solvents in a fume hood with appropriate PPE.

Comparative Analysis of C2-Alkylation Methods

| Method | Catalyst System | Alkylating Agent | Key Advantages | Potential Limitations | Ref. |